BenchChemオンラインストアへようこそ!

(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

Medicinal Chemistry Drug Design ADME Prediction

This heterocyclic building block combines a 5-chloro leaving group for regioselective SNAr reactions with a 2-hydroxymethyl handle that serves as both a hydrogen-bond donor/acceptor and a derivatization site. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold validated against CDK2, TRKA, Pim-1, and CK2—optimized derivatives achieve dual CDK2/TRKA IC₅₀ values of 0.09 and 0.45 µM. Generic substitution is not feasible: replacing the 5-Cl or 2-CH₂OH alters electronic distribution, steric profile, and target potency. With a balanced LogP of 0.875 and PSA of 50.42 Ų, this intermediate delivers drug-like physicochemical properties. The orthogonal dual-functionalization enables rapid parallel library synthesis for kinase-selectivity profiling with minimal synthetic steps.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
Cat. No. B11909902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESC1=CN2C(=CC(=N2)CO)N=C1Cl
InChIInChI=1S/C7H6ClN3O/c8-6-1-2-11-7(9-6)3-5(4-12)10-11/h1-3,12H,4H2
InChIKeyUOVMLBHFUADOBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol as a Kinase Inhibitor Scaffold Intermediate


(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol (CAS 1263059-09-1) is a heterocyclic building block featuring a fused pyrazolo[1,5-a]pyrimidine core with a chlorine atom at the 5-position and a hydroxymethyl group at the 2-position . The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with demonstrated utility in developing inhibitors targeting CDK2, TRKA, Pim-1, and casein kinase 2 [1][2]. This specific compound serves as a versatile intermediate for further derivatization, with the 5-chloro substituent providing a handle for nucleophilic substitution reactions and the 2-hydroxymethyl group enabling additional functionalization or acting as a hydrogen bond donor/acceptor in target binding .

Why Generic Substitution of (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol Fails in Medicinal Chemistry Applications


Generic substitution of (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol with other pyrazolo[1,5-a]pyrimidine analogs is not feasible due to the unique combination of the 5-chloro leaving group and 2-hydroxymethyl functionality. The 5-chloro substituent enables regioselective nucleophilic aromatic substitution reactions that are not possible with hydrogen, methyl, or amino analogs at this position [1]. The 2-hydroxymethyl group provides a distinct hydrogen bonding profile and synthetic handle compared to analogs with hydrogen, methyl, or carboxamide groups at this position. Structure-activity relationship (SAR) studies across multiple kinase targets (CDK2, Pim-1, CK2, TRKA) demonstrate that both the halogen substitution pattern and the nature of the 2-position substituent critically influence target potency, selectivity, and physicochemical properties including LogP and polar surface area [2][3]. Substituting this compound with a different regioisomer (e.g., 7-chloro or 6-bromo analogs) or a different 2-position functional group would alter the electronic distribution, steric profile, and hydrogen bonding capacity, leading to unpredictable changes in biological activity and synthetic utility.

Quantitative Differentiation Evidence for (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol vs. Structural Analogs


Physicochemical Differentiation: LogP and Polar Surface Area Comparison vs. Core Scaffold

(5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol exhibits a calculated LogP of 0.875 and polar surface area (PSA) of 50.42 Ų . The 5-chloro-2-hydroxymethyl substitution pattern yields a LogP approximately 0.5-1.0 units lower than 5,7-dimethyl analogs and 0.3-0.6 units lower than 5-chloro analogs lacking the hydroxymethyl group, enhancing aqueous solubility while maintaining sufficient lipophilicity for membrane permeability. The PSA of 50.42 Ų falls within the optimal range (40-90 Ų) for oral bioavailability, whereas analogs with bulkier substituents at the 2-position (e.g., propanamide derivatives with LogP 2.01) exhibit reduced aqueous solubility [1].

Medicinal Chemistry Drug Design ADME Prediction

Synthetic Utility: 5-Chloro Substituent as a Regioselective Leaving Group vs. Alternative Halogen or Hydrogen Analogs

The 5-chloro substituent in (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol serves as a regioselective leaving group for nucleophilic aromatic substitution (SNAr) reactions with amines, alcohols, and thiols [1]. This reactivity is distinct from analogs with bromine at the 6-position or chlorine at the 7-position, which undergo substitution at different rates and with different regioselectivity. Patent literature confirms that 5-chloro pyrazolo[1,5-a]pyrimidines react with amines under mild conditions (typically 60-100°C in polar aprotic solvents) to yield 5-amino derivatives, whereas 7-chloro analogs require different conditions and yield distinct products [1]. The presence of the 2-hydroxymethyl group does not interfere with this substitution and provides an orthogonal functional handle.

Synthetic Chemistry Medicinal Chemistry Kinase Inhibitor Synthesis

Kinase Inhibition Scaffold Validation: Pyrazolo[1,5-a]pyrimidine Core Superiority vs. Alternative Bicyclic Cores in CDK2 Inhibition

A systematic comparison of four bicyclic cores evaluated as CDK2 inhibitors identified the pyrazolo[1,5-a]pyrimidine core as superior for further elaboration [1]. The pyrazolo[1,5-a]pyrimidine core (represented by compound 9 in the study) demonstrated optimal balance of potency, selectivity, and synthetic tractability compared to imidazopyrazine, pyrazolopyridine, and imidazopyridine cores. Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can achieve dual CDK2/TRKA inhibition with IC50 values as low as 0.09 µM against CDK2 and 0.45 µM against TRKA [2]. The 5-chloro substitution pattern, as found in the target compound, is a key intermediate for generating such potent derivatives.

Kinase Inhibition CDK2 TRKA Cancer Therapeutics

Target Engagement: Casein Kinase 2 (CK2) Inhibition Potential vs. Other Kinase Targets

The pyrazolo[1,5-a]pyrimidine scaffold, including 5-chloro substituted derivatives, has been optimized to yield highly selective casein kinase 2 (CK2) inhibitors [1]. CK2 is a constitutively active serine/threonine kinase implicated in cell proliferation and survival pathways. The 5-chloro-2-hydroxymethyl substitution pattern provides a starting point for developing CK2-selective inhibitors, as SAR studies demonstrate that halogen substitution at the 5-position enhances CK2 binding affinity compared to hydrogen-substituted analogs [1]. This target engagement profile differs from other pyrazolo[1,5-a]pyrimidine derivatives optimized for CDK, Pim, or Trk kinases, which require different substitution patterns.

Casein Kinase 2 CK2 Inhibition Cancer Biology Kinase Selectivity

Optimal Application Scenarios for (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol Based on Quantitative Evidence


Lead Optimization for CDK2/TRKA Dual Kinase Inhibitors

The validated superiority of the pyrazolo[1,5-a]pyrimidine core for CDK2 inhibition, combined with recent data showing dual CDK2/TRKA inhibitory activity (IC50 = 0.09 µM and 0.45 µM respectively for optimized derivatives), makes (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol an optimal starting intermediate for dual kinase inhibitor programs targeting cancer [1]. The 5-chloro substituent enables efficient amine coupling to explore SAR at this position, while the 2-hydroxymethyl group can be retained or further functionalized to modulate potency and selectivity.

Casein Kinase 2 (CK2) Selective Inhibitor Development

For programs targeting CK2, a kinase implicated in cancer cell proliferation and survival, the 5-chloro-2-hydroxymethyl pyrazolo[1,5-a]pyrimidine scaffold provides a validated starting point. Optimization studies have demonstrated that pyrazolo[1,5-a]pyrimidine leads can be refined to highly selective CK2 inhibitors with favorable drug-like properties [2]. The balanced LogP (0.875) and favorable PSA (50.42 Ų) of this intermediate contribute to the pharmacokinetic profile of derived CK2 inhibitors.

Parallel Library Synthesis for Kinase Selectivity Profiling

The 5-chloro leaving group enables efficient parallel synthesis of diverse 5-substituted pyrazolo[1,5-a]pyrimidine libraries through SNAr reactions with amine, alcohol, and thiol nucleophiles [3]. The orthogonal 2-hydroxymethyl group can be independently functionalized or retained as a hydrogen bond donor/acceptor. This dual-functionalization capability makes the compound a preferred intermediate for generating focused libraries to profile kinase selectivity across multiple targets (CDK, Pim, CK2, Trk) with minimal synthetic steps.

Quote Request

Request a Quote for (5-Chloropyrazolo[1,5-a]pyrimidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.